3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a series of AKT inhibitors possessing a piperidin-4-yl side chain was designed and synthesized, showing high AKT1 inhibitory activity and potent anti-proliferative effect on PC-3 prostate cancer cells . Another study described a facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis
The molecular structure of the compound can be inferred from related compounds. For example, the empirical formula of “(3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride” is C12H20Cl2N2 and its molecular weight is 263.21 . The empirical formula of “(3-(Piperidin-4-yl)phenyl)methanol hydrochloride” is C12H18ClNO and its molecular weight is 227.73 .Future Directions
The future directions for this compound could involve further investigation into its potential uses in drug development, particularly as a linker in PROTAC development for targeted protein degradation . Further studies could also explore its stability in water and its potential as an AKT inhibitor .
properties
IUPAC Name |
3-piperidin-4-yl-5-(trifluoromethoxy)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c15-14(16,17)20-10-1-2-13-11(7-10)12(8-19-13)9-3-5-18-6-4-9/h1-2,7-9,18-19H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOVXMCBTDEPDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628854 | |
Record name | 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole | |
CAS RN |
959236-40-9 | |
Record name | 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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